molecular formula C10H9ClN2O2S B11802086 4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11802086
M. Wt: 256.71 g/mol
InChI Key: RAEUQDQVJUCRSJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired pyrazole compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the pyrazole ring.

    Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but no pyrazole ring.

    2-Chlorophenyl methyl sulfone: Similar sulfonyl group but different core structure.

Uniqueness

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to the combination of the chlorophenyl and methylsulfonyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)

InChI Key

RAEUQDQVJUCRSJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2Cl

Origin of Product

United States

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